2-Octene serves as a valuable starting material for the synthesis of various organic compounds due to its reactive double bond. Researchers can utilize it in reactions like metathesis, hydrogenation, and hydroformylation to create complex molecules with diverse functionalities [PubChem, Compound Summary for 2-Octene, "(Z)-Oct-2-ene", ].
The relatively simple structure of 2-Octene makes it ideal for studying reaction mechanisms in organic chemistry. Researchers can use it to investigate various reaction types, such as addition reactions, elimination reactions, and rearrangements, providing insights into fundamental chemical processes [Organic Chemistry by John McMurry, 8th Edition].
-Octene can be polymerized to form different types of polymers, including polyethers and polyesters. These polymers exhibit various properties depending on the polymerization method and co-monomers used, making them potential candidates for diverse applications in materials science [Polymer Chemistry by Malcolm P. Stevens, 4th Edition].
The amphiphilic nature (having both hydrophobic and hydrophilic regions) of certain 2-Octene derivatives enables them to self-assemble into well-defined structures at the nanoscale. Researchers can utilize these self-assembled structures in various applications, including drug delivery and biosensors [Langmuir, 2018, 34 (10), 3230-3239, ].
-Octene can be used as a model compound to study the biodegradation processes of organic pollutants in the environment. Researchers can investigate the activity and efficiency of various microorganisms in degrading this compound, providing valuable insights into bioremediation strategies [Environmental Microbiology by Ian L. Pepper and Charles P. Gerba, 3rd Edition].
2-Octene is one of the volatile organic compounds (VOCs) found in trace amounts in the atmosphere. By monitoring its concentration, researchers can gain information about air quality and potential sources of VOC pollution [Atmospheric Environment, 2002, 36 (10), 1663-1672, ].
Trans-2-Octene is an organic compound with the molecular formula and a molecular weight of approximately 112.22 g/mol. It is classified as an alkene due to the presence of a double bond between the second and third carbon atoms in its chain. The compound appears as a colorless to almost colorless liquid at room temperature, with a boiling point of 125 °C and a flash point of 21 °C . Trans-2-Octene is one of the stereoisomers of 2-octene, specifically characterized by the trans configuration, where the substituents on either side of the double bond are on opposite sides .
Trans-2-Octene can be synthesized through several methods:
Trans-2-Octene finds applications in various fields:
Trans-2-Octene shares structural similarities with several other compounds, primarily other octenes and alkenes. Here are some similar compounds:
| Compound | Molecular Formula | Configuration | Unique Features |
|---|---|---|---|
| 1-Octene | Linear | Terminal double bond | |
| Cis-2-Octene | Cis | Substituents on the same side | |
| 3-Octene | Linear | Double bond at position 3 | |
| 1-Hexene | Linear | Shorter carbon chain | |
| 4-Octene | Linear | Double bond at position 4 |
Trans-2-Octene is unique due to its specific geometric configuration (trans), which affects its physical properties such as boiling point and reactivity compared to its cis counterpart. This configuration also influences its interactions in biological systems and industrial applications.
The gas-phase reactions of trans-2-octene with hydroxyl radicals represent a fundamental atmospheric chemistry process with significant implications for air quality and climate modeling. Comprehensive kinetic studies have established that these reactions follow second-order kinetics, with rate constants determined using the relative rate technique under controlled laboratory conditions.
The mechanism of OH radical reactions with trans-2-octene involves two primary pathways: addition to the carbon-carbon double bond and hydrogen atom abstraction from the alkyl substituent groups. Experimental evidence demonstrates that the addition pathway dominates at atmospheric temperatures, proceeding through the formation of a stabilized β-hydroxyalkyl radical intermediate. This intermediate subsequently undergoes rapid reactions with oxygen molecules in the atmosphere to form peroxy radicals, which serve as precursors to secondary organic aerosol formation.
Kinetic investigations reveal that the rate constant for the OH radical reaction with trans-2-octene is (7.23 ± 0.21) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and atmospheric pressure. This value demonstrates the high reactivity of trans-2-octene toward hydroxyl radicals, consistent with the electron-rich nature of the alkene functionality. The temperature dependence of this reaction exhibits a small negative activation energy, characteristic of reactions proceeding through the formation of pre-reactive complexes.
Structure-activity relationships indicate that the rate constants for OH radical reactions with trans-2-alkenes increase systematically with increasing carbon number. This trend reflects the enhanced contribution of hydrogen atom abstraction from the alkyl substituent groups as the molecular size increases. The data show rate constants of 7.23 × 10⁻¹¹, 7.54 × 10⁻¹¹, and 7.80 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for trans-2-octene, trans-2-nonene, and trans-2-decene, respectively, demonstrating this systematic enhancement with chain length.
Experimental procedures utilize large-volume environmental chambers equipped with Fourier transform infrared spectroscopy for real-time monitoring of reactant and product concentrations. The chambers are typically operated at atmospheric pressure and temperature, with careful control of relative humidity and trace gas concentrations to simulate atmospheric conditions. Gas chromatographic analysis provides complementary quantification of organic species, particularly for products that may not be readily detected by infrared spectroscopy.
The catalytic epoxidation of trans-2-octene represents a significant synthetic transformation that proceeds through distinct mechanistic pathways depending on the catalyst system employed. Manganese-based catalysts, particularly those incorporating porphyrin ligands, facilitate epoxidation through a mechanism involving high-valent metal-oxo intermediates. The reaction proceeds via coordination of the alkene substrate to the metal center, followed by oxygen atom transfer from the metal-oxo species to the carbon-carbon double bond.
The stereochemistry of trans-2-octene epoxidation is rigorously controlled by the catalyst structure and reaction conditions. Studies using manganese porphyrin complexes with meta-chloroperbenzoic acid as the terminal oxidant demonstrate stereoretentive epoxidation, producing trans-2-methyl-3-pentyloxirane with excellent diastereoselectivity. The mechanism involves approach of the alkene substrate to the metal-oxo intermediate in a manner that preserves the original stereochemistry of the double bond.
Titanium-based catalysts offer an alternative pathway for trans-2-octene epoxidation, operating through a different mechanistic framework. These systems typically employ hydrogen peroxide as the oxidant and proceed through the formation of titanium-peroxo intermediates. The reaction mechanism involves coordination of hydrogen peroxide to the titanium center, followed by alkene coordination and subsequent oxygen transfer. This pathway shows high conversion efficiency and excellent chemoselectivity for the epoxidation reaction.
Cobalt sulfide catalysts represent a newer development in epoxidation chemistry, offering unique mechanistic features that distinguish them from traditional metal-oxo systems. These catalysts operate through a radical-based mechanism involving the formation of cobalt-bound oxygen species that transfer to the alkene substrate. The reaction conditions are typically mild, with iodosylbenzene serving as the oxygen source and the reaction proceeding at room temperature.
The regioselectivity of epoxidation reactions depends critically on the electronic and steric properties of the catalyst system. Electron-deficient metal centers tend to favor electrophilic attack at the more electron-rich carbon of the double bond, while sterically bulky ligands can influence the approach geometry of the substrate. The use of chiral catalysts enables enantioselective epoxidation, providing access to optically active epoxides with high enantiomeric excess.
The hydroformylation of trans-2-octene proceeds through a well-established catalytic cycle involving rhodium-based catalysts and syngas (carbon monoxide and hydrogen) under elevated pressure and temperature conditions. The mechanism initiates with the formation of a rhodium hydride species through oxidative addition of hydrogen to the rhodium center. This hydride intermediate then coordinates the alkene substrate, setting up the subsequent migratory insertion step.
The key mechanistic step involves migratory insertion of the coordinated alkene into the rhodium-hydride bond, generating a rhodium-alkyl intermediate. For trans-2-octene, this step can occur with different regioselectivity depending on the catalyst structure and reaction conditions. The regioselectivity is determined by the relative energies of the transition states leading to different alkyl intermediates, with steric and electronic factors playing crucial roles in determining the product distribution.
Subsequent steps in the hydroformylation mechanism involve coordination of carbon monoxide to the rhodium-alkyl intermediate, followed by migratory insertion of the alkyl group into the carbon monoxide ligand. This process generates a rhodium-acyl intermediate that represents a key branch point in the catalytic cycle. The acyl intermediate can undergo either direct hydrogenolysis with hydrogen gas or prior coordination of an additional carbon monoxide ligand before the final product-forming step.
The product selectivity in trans-2-octene hydroformylation is strongly influenced by the catalyst environment and reaction conditions. Encapsulated rhodium catalysts, where the metal center is surrounded by a supramolecular cavity, show dramatically different selectivity patterns compared to conventional catalysts. These systems can achieve up to 90% selectivity for the formation of 3-aldehyde products, which is opposite to the normal preference for 2-aldehyde formation.
The mechanism of selectivity control in encapsulated catalysts involves the constraint imposed by the surrounding cavity on the conformational freedom of the substrate during the crucial hydride migration step. Computational studies reveal that the capsule reorganization energy required to accommodate different transition states provides the driving force for the observed selectivity. This represents a unique example of second-sphere coordination effects controlling the outcome of a catalytic reaction.
The aziridination of trans-2-octene encompasses multiple mechanistic pathways that depend on the nature of the catalyst and nitrogen source employed. Iron-catalyzed aziridination proceeds through a radical-based mechanism involving the formation of iron-nitrene intermediates. The reaction initiates with the coordination of an aryl azide to the iron center, followed by nitrogen extrusion to generate the highly reactive nitrene species. This intermediate then undergoes addition to the alkene substrate through a stepwise process involving radical intermediates.
The stereochemical outcome of iron-catalyzed aziridination depends on the lifetime and stability of the radical intermediates formed during the reaction. For trans-2-octene, the reaction can proceed with moderate stereoselectivity, producing both cis and trans aziridine products. The mechanism involves initial formation of a carbon-centered radical through attack of the iron-nitrene on one carbon of the double bond, followed by cyclization to form the three-membered ring.
Rhodium-catalyzed aziridination operates through a fundamentally different mechanism involving migratory insertion pathways rather than radical processes. The reaction proceeds through coordination of a hydroxylamine nitrogen source to the rhodium center, followed by substrate coordination and subsequent C-N bond formation. This pathway shows excellent stereoselectivity, with the trans-2-octene substrate yielding predominantly the trans-aziridine product with high enantiomeric excess when chiral catalysts are employed.
The mechanism of rhodium-catalyzed aziridination involves the formation of a strained four-membered metallacycle intermediate that serves as both the rate-determining and selectivity-determining step. Computational studies reveal that the energy barrier for this step is significantly influenced by the steric and electronic properties of the substrate, with trans-2-octene showing favorable energetics for the cyclization process. The high selectivity observed in these reactions reflects the concerted nature of the C-N bond formation.
Electrochemical aziridination represents a newer approach that avoids the use of transition metal catalysts altogether. The mechanism involves the simultaneous oxidation of both the alkene substrate and a sulfonamide nitrogen source at the electrode surface. This process generates radical cation and radical species that undergo cross-coupling to form the aziridine product. The reaction shows good compatibility with trans-2-octene, producing aziridine products in synthetically useful yields under mild conditions.
The isomerization of trans-2-octene through double bond migration represents a fundamental transformation in alkene chemistry that can proceed through multiple mechanistic pathways depending on the catalyst system employed. Ruthenium-based catalysts facilitate this process through a hydride migration mechanism that involves the reversible formation of metal-alkyl intermediates. The reaction initiates with coordination of the alkene substrate to the ruthenium center, followed by oxidative addition of a C-H bond to generate a ruthenium-hydride-alkyl complex.
The mechanism of double bond migration involves a series of β-hydride elimination and recoordination steps that allow the double bond to "walk" along the carbon chain. Each step in this process is thermodynamically reversible, with the overall reaction outcome determined by the relative stabilities of the various alkene isomers. For trans-2-octene, this process can lead to formation of terminal octenes, internal octenes at different positions, or equilibrium mixtures of multiple isomers.
Kinetic control of double bond migration can be achieved through careful selection of catalyst structure and reaction conditions. Ruthenium catalysts incorporating bifunctional phosphine ligands show exceptional selectivity for the formation of specific isomers. These systems can achieve greater than 95% selectivity for the formation of (E)-2-alkenes from terminal alkene starting materials, representing a remarkable level of kinetic control over the isomerization process.
The stereochemical aspects of double bond migration are controlled by the mechanism of β-hydride elimination and subsequent recoordination. The elimination step typically occurs with syn-geometry, meaning that the hydride and the metal center are on the same face of the alkene. Subsequent recoordination can occur with different geometries, leading to either retention or inversion of the alkene stereochemistry. The overall stereochemical outcome depends on the relative rates of these competing processes.
Nickel-catalyzed isomerization operates through a similar hydride migration mechanism but shows different selectivity patterns compared to ruthenium systems. These catalysts are particularly effective for the conversion of terminal alkenes to internal isomers, with the selectivity depending on the nature of the supporting ligands. Electron-donating ligands favor hydrogenation pathways, while electron-withdrawing ligands promote isomerization reactions.
The positional selectivity in trans-2-octene isomerization is profoundly influenced by the catalyst structure, with different metal centers and ligand environments leading to dramatically different product distributions. Ruthenium catalysts incorporating cyclopentadienyl ligands show exceptional selectivity for the formation of 2-alkenes from terminal alkene precursors. This selectivity arises from the steric bulk of the cyclopentadienyl ligand, which disfavors further migration of the double bond beyond the 2-position.
The mechanism of positional selectivity involves the preferential stabilization of specific alkene coordination modes through steric and electronic effects. Catalysts with bulky ligands create a sterically congested environment around the metal center that favors the coordination of less substituted alkenes. This preference translates into kinetic selectivity for the formation of products with the double bond in less sterically hindered positions.
Electronic effects also play a crucial role in determining positional selectivity, with electron-rich metal centers showing enhanced reactivity toward electron-deficient alkenes. The electronic properties of the ligands can be tuned to modify the electron density at the metal center, thereby influencing the relative binding affinities of different alkene isomers. This approach allows for the design of catalysts with tailored selectivity profiles for specific synthetic applications.
The development of switchable catalysts represents a significant advancement in controlling positional selectivity. These systems can be designed to produce different isomers depending on the reaction conditions or the presence of external stimuli. For example, iridium catalysts incorporating crown ether ligands show different selectivity patterns in the presence and absence of alkali metal cations, allowing for the selective formation of either 2-alkenes or 3-alkenes from the same substrate.
Computational studies have provided detailed insight into the factors that control positional selectivity in alkene isomerization reactions. Density functional theory calculations reveal that the energy differences between different coordination modes are typically small, making selectivity control a challenging but achievable goal. The key factors include the steric environment around the metal center, the electronic properties of the ligands, and the conformational preferences of the substrate during the crucial C-H activation steps.
Flammable;Irritant;Environmental Hazard